molecular formula C19H23NO4S2 B7833372 (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833372
M. Wt: 393.5 g/mol
InChI Key: AJYHCOBCGZJMBY-OALUTQOASA-N
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Description

The compound “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a sulfonyl group, a thienyl ring, and a phenylethylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienyl Ring: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the Sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Phenylethylamine Moiety: This could be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl ring or the amine group.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or other nucleophiles/electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, such compounds might be studied for their interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Medicinal applications could include the investigation of the compound’s potential as a therapeutic agent for various diseases, depending on its biological activity.

Industry

In industry, the compound might be used in the synthesis of more complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific biological targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl-containing Compounds: Such as sulfonamides or sulfones.

    Thienyl-containing Compounds: Like thiophene derivatives.

    Phenylethylamine Derivatives: Including various psychoactive substances.

Uniqueness

The uniqueness of “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” would lie in its specific combination of functional groups and stereochemistry, which could confer unique biological or chemical properties.

Properties

IUPAC Name

(3S,4R)-4-(4-methylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-15-7-9-17(10-8-15)26(23,24)19-14-25(21,22)13-18(19)20-12-11-16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYHCOBCGZJMBY-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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